- Preparation of substituted pyrazolopyrimidinamines as inhibitors of Bruton's tyrosine kinase, United States, , ,
Cas no 936563-87-0 (Ibrutinib Racemate)

Ibrutinib Racemate structure
Nom du produit:Ibrutinib Racemate
Numéro CAS:936563-87-0
Le MF:C25H24N6O2
Mégawatts:440.497064590454
CID:2128365
Ibrutinib Racemate Propriétés chimiques et physiques
Nom et identifiant
-
- 1-(3-(4-Amino-3-(4-phenyloxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one
- 1-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one
- Ibrutinib Racemate
- PCI32765 Racemate
- PCI-32765 (Racemate)
- Ibrutinib (Racemate)
- PCI32765
- (S)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one
- 1-[3-[4-amino-3-(4-phenoxyphenyl)-1-pyrazolo[3,4-d]pyrimidinyl]-1-piperidinyl]-2-propen-1-one
- US8497277, 4
- US8497277, 13
- 1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)
- 1-[3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one (ACI)
- (±)-PCI-32765
- 1-[3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one
-
- Piscine à noyau: 1S/C25H24N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)
- La clé Inchi: XYFPWWZEPKGCCK-UHFFFAOYSA-N
- Sourire: O=C(N1CC(N2C3C(=C(N)N=CN=3)C(C3C=CC(OC4C=CC=CC=4)=CC=3)=N2)CCC1)C=C
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 33
- Nombre de liaisons rotatives: 5
- Complexité: 678
- Surface topologique des pôles: 99.2
- Le xlogp3: 3.6
Propriétés expérimentales
- Dense: 1.34±0.1 g/cm3 (20 ºC 760 Torr),
- Solubilité: Insuluble (3.7E-4 g/L) (25 ºC),
Ibrutinib Racemate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-2438-50mg |
Ibrutinib Racemate |
936563-87-0 | 95.13% | 50mg |
$240.0 | 2022-04-26 | |
MedChemExpress | HY-10997A-50mg |
Ibrutinib Racemate |
936563-87-0 | 95.13% | 50mg |
¥7149 | 2024-04-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P68870-50mg |
PCI-32765 (Racemate) |
936563-87-0 | 50mg |
¥11612.0 | 2021-09-08 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I876303-5mg |
Ibrutinib Racemate |
936563-87-0 | 98% | 5mg |
¥1,343.70 | 2022-01-13 | |
MedChemExpress | HY-10997A-5mg |
Ibrutinib Racemate |
936563-87-0 | 95.13% | 5mg |
¥1310 | 2024-04-15 | |
eNovation Chemicals LLC | Y1240245-5mg |
PCI-32765 (RaceMate) |
936563-87-0 | 95% | 5mg |
$205 | 2024-06-06 | |
eNovation Chemicals LLC | Y1240245-100mg |
PCI-32765 (RaceMate) |
936563-87-0 | 95% | 100mg |
$745 | 2024-06-06 | |
MedChemExpress | HY-10997A-100mg |
Ibrutinib Racemate |
936563-87-0 | 95.13% | 100mg |
¥10114 | 2023-08-31 | |
A2B Chem LLC | AH85366-50mg |
PCI-32765 Racemate |
936563-87-0 | 95% | 50mg |
$275.00 | 2024-07-18 | |
1PlusChem | 1P00GULY-10mg |
PCI-32765 (RaceMate) |
936563-87-0 | 95% | 10mg |
$142.00 | 2025-02-27 |
Ibrutinib Racemate Méthode de production
Méthode de production 1
Conditions de réaction
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt
Référence
- Preparation of pyrazolo-pyrimidine compounds as inhibitors of Bruton's tyrosine kinase, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
Référence
- Preparation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as bruton's tyrosine kinase inhibitors, United States, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane
1.2 Reagents: Triethylamine
1.2 Reagents: Triethylamine
Référence
- Discovery of selective irreversible inhibitors for bruton's tyrosine kinaseChemMedChem, 2007, 2(1), 58-61,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; 1 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt
Référence
- Preparation of pyrazolo-pyrimidine compounds as inhibitors of Bruton's tyrosine kinase, United States, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; 20 - 30 min, rt
1.2 Solvents: Dichloromethane ; rt; 1 - 1.5 h, 25 - 30 °C; 1.5 - 2 h, 25 - 30 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6
1.2 Solvents: Dichloromethane ; rt; 1 - 1.5 h, 25 - 30 °C; 1.5 - 2 h, 25 - 30 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6
Référence
- Method for preparing Brutons tyrosine kinase inhibitor, China, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ; 0 °C; 20 - 30 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 0.5 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 0.5 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water
Référence
- Catalytic Azido-Hydrazination of Alkenes Enabled by Visible Light: Mechanistic Studies and Synthetic ApplicationsAdvanced Synthesis & Catalysis, 2019, 361(24), 5565-5575,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt
Référence
- Methods and compositions for inhibition of bone resorption, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
Référence
- Preparation of acrylamide compound as molecular probe for labeling target protein, China, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt
Référence
- Preparation of substituted pyrazolopyrimidinamines as inhibitors of Bruton's tyrosine kinase, United States, , ,
Ibrutinib Racemate Raw materials
- Phenylmethyl 3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinecarboxylate
- tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate
- Acryloyl chloride
Ibrutinib Racemate Preparation Products
Ibrutinib Racemate Littérature connexe
-
Angus T. Voice,Gary Tresadern,Rebecca M. Twidale,Herman van Vlijmen,Adrian J. Mulholland Chem. Sci. 2021 12 5511
-
Chaoguo Cao,Ming He,Liguo Wang,Yuna He,Yu Rao Chem. Soc. Rev. 2022 51 7066
-
Nora Liu,Sascha Hoogendoorn,Bas van de Kar,Allard Kaptein,Tjeerd Barf,Christoph Driessen,Dmitri V. Filippov,Gijsbert A. van der Marel,Mario van der Stelt,Herman S. Overkleeft Org. Biomol. Chem. 2015 13 5147
-
Xin Wang,Nan Ma,Rui Wu,Ke Ding,Zhengqiu Li Chem. Commun. 2019 55 3473
-
Xinyu Li,Binyu Shi,Yu Teng,Yu Cheng,Huizhu Yang,Jiurong Li,Lianjian Wang,Siying He,Qidong You,Hua Xiang Med. Chem. Commun. 2019 10 294
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:936563-87-0)Ibrutinib Racemate

Pureté:99%
Quantité:10mg
Prix ($):290.0